1-(叔丁氧羰基)哌啶-2-羧酸

描述

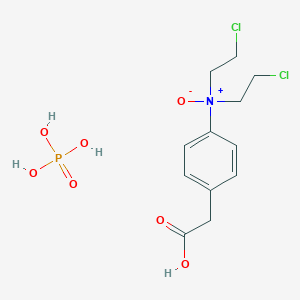

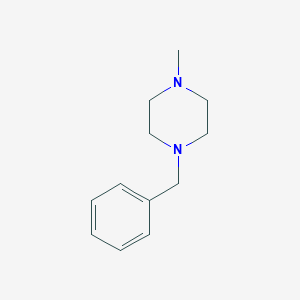

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that falls within the category of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Piperidine structures are often used as building blocks for pharmaceuticals and are also found in various natural products .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, tartaric acid has been used as a natural and green catalyst for the one-pot synthesis of highly substituted piperidines, which highlights the trend towards more environmentally friendly synthesis methods . Other methods include the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for the synthesis of biologically active compounds , and the synthesis of key intermediates for drugs such as Vandetanib . These methods demonstrate the versatility and importance of piperidine derivatives in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into bond lengths and angles typical for this class of compounds . Similarly, the molecular structure of other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been elucidated, revealing intermolecular interactions that contribute to the three-dimensional architecture of the compound .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their transformation into useful compounds. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions . These reactions are crucial for the formation of key intermediates in the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits intermolecular hydrogen bonds, which can affect the compound's solubility and stability . Additionally, the synthesis and characterization of compounds like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involve the study of their physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding their reactivity and interactions with biological targets .

科学研究应用

羧酸对生物催化剂的抑制作用

羧酸,包括与 1-(叔丁氧羰基)哌啶-2-羧酸结构相似的羧酸,已被研究其作为生物催化剂抑制剂的作用。已知这些酸对大肠杆菌和酿酒酵母等微生物具有抑制作用,这些微生物经过工程改造,可以发酵产生羧酸。了解这些抑制机制对于制定策略以设计更强大的微生物菌株用于工业应用至关重要,突出了有机化学和微生物生物技术之间的交叉 (Jarboe, Royce, & Liu, 2013).

N-杂环的合成

叔丁氧羰基,1-(叔丁氧羰基)哌啶-2-羧酸中的一个关键官能团,广泛用于 N-杂环的合成。这篇综述涵盖了使用叔丁磺酰胺不对称合成哌啶、吡咯烷、氮杂环丁烷及其衍生物,证明了该化合物在合成天然产物和治疗剂中普遍存在的复杂结构中的重要性 (Philip et al., 2020).

天然新酸和新烷烃

对天然和合成的新脂肪酸及其衍生物(包括叔丁基化合物)的研究强调了这些物质在开发具有抗氧化、抗癌、抗菌和抗菌特性的新化学制剂中的潜力。这篇综合综述表明,类似于 1-(叔丁氧羰基)哌啶-2-羧酸的化合物在包括化妆品、农业和制药在内的各个行业中都很有价值 (Dembitsky, 2006).

抗肿瘤剂的开发

在过去的 15 年中,抗肿瘤剂的开发见证了哌啶衍生物的使用,展示了潜在的候选药物的细胞毒性特性。这些化合物,包括与 1-(叔丁氧羰基)哌啶-2-羧酸相关的化合物,展示了诱导细胞凋亡、产生活性氧物质和调节耐药性的能力,为新抗癌药物的设计提供了见解 (Hossain et al., 2020).

羧酸在药物合成中的应用

与 1-(叔丁氧羰基)哌啶-2-羧酸在结构上相似的化合物乙酰丙酸(LEV),说明了羧酸在药物合成中的重要性。LEV 的羧基和羰基官能团使其成为一种合成各种药物的多功能且灵活的分子,突出了羧酸在降低药物合成成本和简化生产步骤中的作用 (Zhang et al., 2021).

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

属性

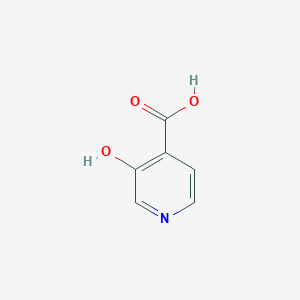

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922705 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid | |

CAS RN |

98303-20-9, 118552-55-9 | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)